molecular formula C26H25BrN4O B11514828 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11514828
M. Wt: 489.4 g/mol
InChI Key: OASNQIBLTDTCDZ-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzylic piperazine moiety, a bromophenyl group, and an indolone core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-nitrobenzylamine derivative.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Benzylic Piperazine Moiety: The final step involves the alkylation of the piperazine ring with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: It serves as a tool to explore the mechanisms of enzyme inhibition and protein binding.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The benzylic piperazine moiety may interact with neurotransmitter receptors, while the bromophenyl group could facilitate binding to hydrophobic pockets in proteins. The indolone core might play a role in stabilizing the compound-receptor complex, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-1-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the bromophenyl group, in particular, might enhance its binding affinity and specificity towards certain biological targets.

Properties

Molecular Formula

C26H25BrN4O

Molecular Weight

489.4 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]-3-(4-bromophenyl)iminoindol-2-one

InChI

InChI=1S/C26H25BrN4O/c27-21-10-12-22(13-11-21)28-25-23-8-4-5-9-24(23)31(26(25)32)19-30-16-14-29(15-17-30)18-20-6-2-1-3-7-20/h1-13H,14-19H2

InChI Key

OASNQIBLTDTCDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)Br)C3=O

Origin of Product

United States

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